(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of a benzylidene derivative with a fluorophenyl-substituted diazinane trione. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione include other diazinane derivatives with different substituents, such as:
- (5Z)-5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-benzylidene-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-benzylidene-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart specific chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential interactions with biological targets.
Properties
IUPAC Name |
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNTAXMTCGBIH-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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